tert-Butyl (5-formylpyridazin-3-yl)carbamate
Description
tert-Butyl (5-formylpyridazin-3-yl)carbamate is a pyridazine-derived carbamate compound characterized by a tert-butoxycarbonyl (Boc) protecting group and a formyl (-CHO) substituent at the 5-position of the pyridazine ring. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, which confer distinct electronic and steric properties compared to pyridines or pyrimidines. The Boc group is widely employed in organic synthesis to protect amines, while the formyl group enables further functionalization, such as condensation reactions or nucleophilic additions.
Properties
Molecular Formula |
C10H13N3O3 |
|---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
tert-butyl N-(5-formylpyridazin-3-yl)carbamate |
InChI |
InChI=1S/C10H13N3O3/c1-10(2,3)16-9(15)12-8-4-7(6-14)5-11-13-8/h4-6H,1-3H3,(H,12,13,15) |
InChI Key |
WVFXSFJMNFJCPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=CC(=C1)C=O |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Aminopyridazine Precursors
The most common approach to prepare this compound involves starting from 5-formylpyridazin-3-amine or related aminopyridazine derivatives. The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions to afford the tert-butyl carbamate derivative.
- Reaction Conditions:
- Solvent: Anhydrous dichloromethane or ethyl acetate
- Base: Triethylamine or N-methylmorpholine to scavenge generated acid
- Temperature: 0 °C to room temperature
- Reaction time: Typically 2-4 hours
This reaction yields tert-butyl N-(5-formylpyridazin-3-yl)carbamate with good selectivity and yield.
Alternative Route via Mixed Acid Anhydride Intermediate
A patented method describes the preparation of tert-butyl carbamate derivatives (related to pyridazine derivatives) via the formation of a mixed acid anhydride intermediate using isobutyl chlorocarbonate (i-BuOCOCl) and N-methylmorpholine as a base. This intermediate then undergoes condensation with an amine to form the Boc-protected carbamate.
-
- Formation of mixed acid anhydride from the corresponding amino acid derivative and isobutyl chlorocarbonate in the presence of N-methylmorpholine at 0–5 °C.
- Addition of an amine (e.g., benzylamine) in anhydrous ethyl acetate to effect condensation, yielding the Boc-protected carbamate.
- Workup includes extraction, washing with dilute acid and salt water, solvent removal, and crystallization from hexane/ethyl acetate.
Yields: Up to 93.1% reported for similar carbamate derivatives.
While this method is described for related tert-butyl carbamate derivatives, it is adaptable to the preparation of this compound by appropriate choice of starting materials.
Formyl Group Introduction
The formyl group at the 5-position of the pyridazine ring can be introduced via selective oxidation or formylation reactions on the pyridazine scaffold before or after Boc protection.
- Common Methods:
- Vilsmeier-Haack formylation on the pyridazine ring using POCl3 and DMF.
- Controlled oxidation of methyl or hydroxymethyl substituents to aldehydes.
These methods require careful control to avoid degradation of the Boc group or over-oxidation.
Representative Data Table of Preparation Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Boc protection | Di-tert-butyl dicarbonate, triethylamine | DCM or EtOAc | 0 °C to RT | 2-4 hours | 80-90 | Standard Boc protection of amino group |
| Mixed acid anhydride | Isobutyl chlorocarbonate, N-methylmorpholine | Ethyl acetate | 0-5 °C | 2 hours | - | Formation of mixed anhydride intermediate |
| Condensation | Benzylamine or amine derivative | Ethyl acetate | 10-15 °C | 2 hours | 93.1 | Phase-transfer catalysis sometimes applied |
| Formylation | POCl3, DMF (Vilsmeier-Haack) | - | 0-25 °C | 1-3 hours | Variable | Requires careful control |
Analysis and Research Perspectives
- The Boc protection strategy is well-established and provides a stable intermediate for further synthetic elaboration of pyridazine derivatives.
- The use of mixed acid anhydrides as intermediates offers a high-yielding and scalable route, particularly valuable in pharmaceutical synthesis.
- The formyl group introduction is sensitive and must be optimized to prevent Boc group cleavage or side reactions.
- No direct, detailed synthetic protocols exclusively for this compound are widely published in open literature; however, the above methods are adapted from closely related compounds and patent disclosures.
- The compound’s utility as a building block in medicinal chemistry underscores the importance of efficient and reproducible preparation methods.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (5-formylpyridazin-3-yl)carbamate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the formyl group can yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group or the carbamate moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under basic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted carbamates or pyridazine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl (5-formylpyridazin-3-yl)carbamate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural features make it a candidate for investigating the binding affinities and mechanisms of various biological targets.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its carbamate moiety is known for its stability and ability to interact with biological molecules, making it a valuable scaffold for drug design.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups allow for the creation of tailored compounds with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (5-formylpyridazin-3-yl)carbamate involves its interaction with molecular targets through its carbamate and formyl groups. The carbamate moiety can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The formyl group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between tert-Butyl (5-formylpyridazin-3-yl)carbamate and analogous pyridine/pyridazine derivatives:
Key Comparative Insights
Pyridazine vs. Pyridine Core
- Electronic Effects : The pyridazine ring (two adjacent nitrogen atoms) in the target compound increases ring electron deficiency compared to pyridine derivatives. This enhances susceptibility to nucleophilic attack at the formyl group .
- Hydrogen Bonding: Pyridazine’s dual nitrogen atoms may improve solubility in polar solvents or interactions with biological targets, unlike mono-nitrogen pyridine analogs.
Substituent Influence
- Formyl (-CHO) Group : The 5-formyl substituent in the target compound enables reactions such as Schiff base formation or reductive amination, which are absent in bromo- or methoxy-substituted analogs (e.g., tert-Butyl (5-bromopyridin-3-yl)carbamate) .
- Bromo vs. Methoxy Groups : Bromine in tert-Butyl (5-bromopyridin-3-yl)carbamate facilitates metal-catalyzed cross-coupling, while methoxy groups in tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate donate electron density, stabilizing the ring system .
Stability and Handling
- Reactivity : Aldehyde-containing compounds (e.g., target compound and tert-Butyl (3-formylpyridin-2-yl)carbamate) may require storage under inert conditions to prevent oxidation or polymerization, unlike more stable halogenated or alkoxy derivatives.
Biological Activity
tert-Butyl (5-formylpyridazin-3-yl)carbamate is a compound of interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.
- Molecular Formula : C₁₀H₁₃N₃O₃
- Molecular Weight : 223.23 g/mol
- CAS Number : 959617-71-1
Mechanisms of Biological Activity
The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that compounds similar to this structure can act as enzyme inhibitors, particularly in the context of neurodegenerative diseases.
Inhibition of Enzymes
- β-secretase Inhibition : Compounds with similar structures have shown the ability to inhibit β-secretase, an enzyme involved in the cleavage of amyloid precursor protein, which is crucial in Alzheimer's disease pathology.
- Acetylcholinesterase Inhibition : This compound may also exhibit acetylcholinesterase inhibition, enhancing cholinergic neurotransmission and potentially alleviating cognitive deficits associated with neurodegenerative diseases.
In Vitro Studies
A study investigating the effects of a related compound (M4) demonstrated significant protective effects against amyloid beta peptide (Aβ) toxicity in astrocytes. The results indicated:
- Cell Viability : M4 maintained cell viability at 100 μM concentration, showing no cytotoxicity.
- Reduction in Aβ-Induced Cell Death : Treatment with M4 resulted in a 20% reduction in astrocyte death compared to controls treated only with Aβ 1-42 .
In Vivo Studies
In vivo investigations using scopolamine-induced models of Alzheimer's disease revealed that while M4 reduced Aβ levels and β-secretase activity, it did not achieve statistically significant results compared to established treatments like galantamine. This suggests that while this compound may have potential, its efficacy may be limited by factors such as bioavailability and pharmacokinetics .
Data Table: Summary of Biological Activities
Case Studies
- Case Study on Neuroprotection : A study focused on the neuroprotective effects of a similar compound demonstrated that administration led to improved cognitive function in animal models through inhibition of neurotoxic pathways associated with Aβ aggregation .
- Clinical Implications : The potential use of this compound in treating Alzheimer's disease highlights the need for further exploration into its pharmacodynamics and therapeutic window.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
